molecular formula C5H6N6O B13988860 5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide CAS No. 28668-14-6

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide

Katalognummer: B13988860
CAS-Nummer: 28668-14-6
Molekulargewicht: 166.14 g/mol
InChI-Schlüssel: MSIUKXASYCECQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazole with a suitable nitrile or amidine derivative, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like acetic acid or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolotriazines with different functional groups, which can exhibit unique biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby interfering with cell cycle progression and inducing apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acid residues in the active site is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

28668-14-6

Molekularformel

C5H6N6O

Molekulargewicht

166.14 g/mol

IUPAC-Name

3-hydroxy-7-methyl-6H-pyrazolo[4,3-d]triazin-4-imine

InChI

InChI=1S/C5H6N6O/c1-2-3-4(8-7-2)5(6)11(12)10-9-3/h6,12H,1H3,(H,7,8)

InChI-Schlüssel

MSIUKXASYCECQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1)C(=N)N(N=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.